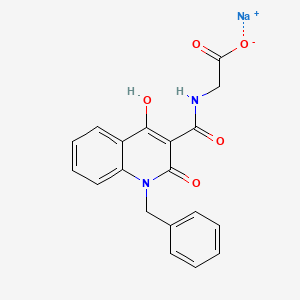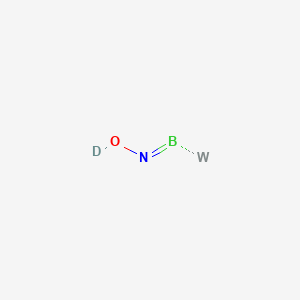
Odn BW001
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oligodeoxynucleotide BW001 is a synthetic oligodeoxynucleotide that contains a CpG motif and a polyG motif. It is fully phosphorothioate-modified, which enhances its stability and resistance to degradation by nucleases. This compound has shown promising antitumor and immunomodulatory properties, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oligodeoxynucleotide BW001 involves the solid-phase synthesis method, which is commonly used for the preparation of oligodeoxynucleotides. The process includes the following steps:
Coupling: The addition of nucleotides to the growing chain is achieved through a series of coupling reactions.
Oxidation: The phosphite triester linkage formed during coupling is oxidized to a more stable phosphate triester.
Deprotection: Protective groups on the nucleotides are removed to yield the final oligodeoxynucleotide.
Industrial Production Methods
Industrial production of oligodeoxynucleotide BW001 follows similar principles but on a larger scale. Automated synthesizers are used to increase efficiency and consistency. The process is optimized to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oligodeoxynucleotide BW001 primarily undergoes the following types of reactions:
Hybridization: It can hybridize with complementary DNA or RNA sequences.
Binding to Proteins: It can bind to specific proteins, such as Toll-like receptor 9 (TLR9).
Common Reagents and Conditions
Hybridization: Typically performed in a buffer solution containing salts like sodium chloride and magnesium chloride to stabilize the DNA duplex.
Protein Binding: Conducted in physiological conditions, often in the presence of serum or other biological fluids.
Major Products Formed
Hybridization: Formation of DNA-DNA or DNA-RNA duplexes.
Protein Binding: Formation of oligodeoxynucleotide-protein complexes
Wissenschaftliche Forschungsanwendungen
Oligodeoxynucleotide BW001 has a wide range of applications in scientific research:
Antitumor Activity: It has been shown to inhibit the adhesion of melanoma cells and reduce tumor growth in vivo.
Immunomodulation: It can activate the immune system by binding to Toll-like receptor 9, leading to the production of cytokines and other immune responses.
Bone Regeneration: It promotes the proliferation and differentiation of osteoblasts, making it a potential candidate for bone regeneration therapies.
Antiviral Activity: It has been tested for its ability to induce immunity against severe acute respiratory syndrome coronavirus (SARS-CoV).
Wirkmechanismus
Oligodeoxynucleotide BW001 exerts its effects primarily through the activation of Toll-like receptor 9 (TLR9). Upon binding to TLR9, it triggers a signaling cascade involving the MyD88-interleukin 1 receptor-associated kinase (IRAK)-tumor necrosis factor receptor-associated factor 6 (TRAF6) pathway. This leads to the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), resulting in the production of pro-inflammatory cytokines and other immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oligodeoxynucleotide FC001: Similar in structure and function, also containing a CpG motif and used in immunomodulation and bone regeneration.
Oligodeoxynucleotide MT01: Known for its effects on osteoblast proliferation and activation.
Oligodeoxynucleotide YW001: Another CpG oligodeoxynucleotide with similar applications in immune activation and bone regeneration.
Uniqueness
Oligodeoxynucleotide BW001 is unique due to its combination of a CpG motif and a polyG motif, along with full phosphorothioate modification. This structure enhances its stability and efficacy in various biological applications, making it a versatile tool in scientific research .
Eigenschaften
Molekularformel |
BHNOW |
|---|---|
Molekulargewicht |
226.67 g/mol |
InChI |
InChI=1S/BHNO.W/c1-2-3;/h3H;/i/hD |
InChI-Schlüssel |
WMZPRXWCFVVUFH-DYCDLGHISA-N |
Isomerische SMILES |
[2H]ON=[B].[W] |
Kanonische SMILES |
[B]=NO.[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(1,1-Dimethylethoxy)carbonyl][[[(1,1-dimethylethoxy)carbonyl]amino]iminomethyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B15140068.png)
![N-[2-chloro-3-(3,5-dimethyl-4-oxoquinazolin-6-yl)oxy-5-fluorophenyl]propane-1-sulfonamide](/img/structure/B15140077.png)
![7-[(1S,6R,8R,9S,15R,17R)-8-(6-aminopurin-9-yl)-9-fluoro-3,18-dihydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15140079.png)
![1-[(1S,3R,7R)-1-(azidomethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B15140083.png)
![(6-bromoimidazo[1,2-a]pyridin-2-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B15140097.png)
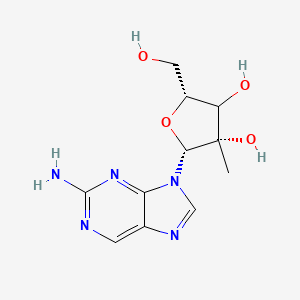
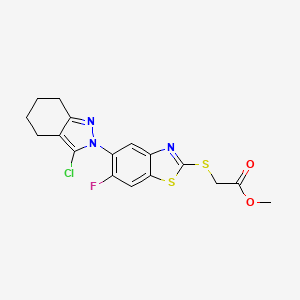
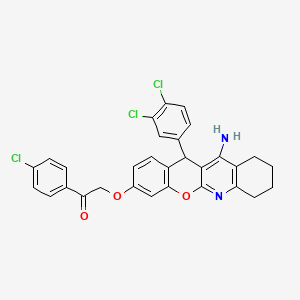
![N,N-dimethyl-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]benzenesulfonamide](/img/structure/B15140125.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B15140132.png)



